(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
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Overview
Description
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a fluorophenyl group, a hydroxy group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Pyrrol-2-one Moiety: The thiazole intermediate is then reacted with an appropriate diketone to form the pyrrol-2-one structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Catalysts such as Lewis acids or bases to facilitate ring closure.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of diols.
Substitution: Formation of substituted fluorophenyl derivatives.
Cyclization: Formation of polycyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biology, derivatives of this compound may exhibit biological activity, making it a potential candidate for drug development. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the hydroxy and fluorophenyl groups suggests it could form hydrogen bonds or engage in π-π interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-5-phenyl-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Contains a chlorine atom instead of fluorine, which could influence its chemical properties and interactions.
4-benzoyl-5-(4-methylphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Contains a methyl group, which may alter its steric and electronic properties.
Uniqueness
The presence of the fluorophenyl group in 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one imparts unique electronic properties, potentially enhancing its reactivity and biological activity compared to similar compounds. The combination of functional groups also provides a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C20H13FN2O3S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H13FN2O3S/c21-14-8-6-12(7-9-14)16-15(17(24)13-4-2-1-3-5-13)18(25)19(26)23(16)20-22-10-11-27-20/h1-11,16,24H/b17-15+ |
InChI Key |
YZCGKNQJDQLDPI-BMRADRMJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)F)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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